molecular formula C10H13NO5 B13637117 methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate

methyl O-(6-methyl-2-oxo-2H-pyran-4-yl)serinate

Cat. No.: B13637117
M. Wt: 227.21 g/mol
InChI Key: VUAOGHQELHBLRW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate is a complex organic compound with a unique structure that includes an amino group, a methyl ester, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate typically involves multi-step reactions. One common method involves the reaction of aromatic aldehydes with malononitrile and resorcinol using sodium carbonate as a catalyst in ethanol . Another method includes the reaction of benzoyl chloride with methyl 2-[(diphenylmethylene)amino]acetate using potassium tertiary butoxide in THF .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of catalysts in organic synthesis are likely to be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and ester groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, potassium tertiary butoxide, and benzoyl chloride . The reactions are typically carried out in solvents such as ethanol and THF under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzoyl chloride can produce methyl 2-amino-3-oxo-3-phenylpropanoate hydrochloride .

Scientific Research Applications

Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack and intramolecular cyclization, leading to the formation of various intermediates and final products . These reactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate can be compared with other similar compounds such as:

The uniqueness of methyl 2-amino-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]propanoate lies in its specific structure and the presence of the pyranone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

methyl 2-amino-3-(2-methyl-6-oxopyran-4-yl)oxypropanoate

InChI

InChI=1S/C10H13NO5/c1-6-3-7(4-9(12)16-6)15-5-8(11)10(13)14-2/h3-4,8H,5,11H2,1-2H3

InChI Key

VUAOGHQELHBLRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC(C(=O)OC)N

Origin of Product

United States

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